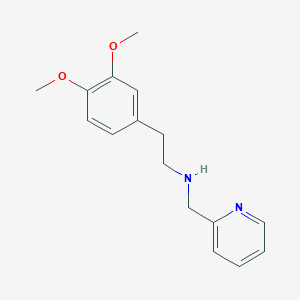

![molecular formula C9H9ClN2O2 B1271052 4-[(氯乙酰)氨基]苯甲酰胺 CAS No. 85126-67-6](/img/structure/B1271052.png)

4-[(氯乙酰)氨基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-[(Chloroacetyl)amino]benzamide” is a chemical compound with the linear formula C9H9ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “4-[(Chloroacetyl)amino]benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this process is easily prepared and reusable . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yield, and an eco-friendly process .

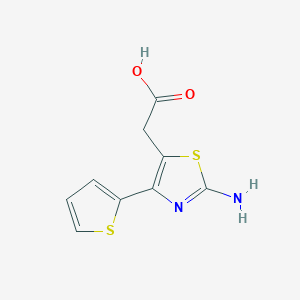

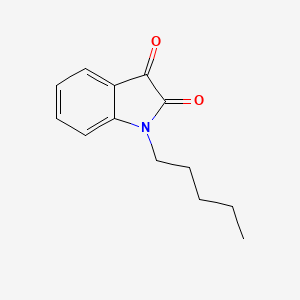

Molecular Structure Analysis

The molecular structure of “4-[(Chloroacetyl)amino]benzamide” is represented by the linear formula C9H9ClN2O2 . The compound has a molecular weight of 212.637 .

科学研究应用

Synthesis of Benzamides

“4-[(Chloroacetyl)amino]benzamide” is used in the synthesis of benzamides . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamides, which can be synthesized using “4-[(Chloroacetyl)amino]benzamide”, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Amide compounds, including those synthesized from “4-[(Chloroacetyl)amino]benzamide”, are also widely used in industries such as paper, plastic and rubber .

Agricultural Applications

Amide compounds are used in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents .

Antiplatelet Activity

Amide derivatives, which can be synthesized using “4-[(Chloroacetyl)amino]benzamide”, also show antiplatelet activity .

Chemical Research

安全和危害

The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

Benzamidine, a structurally similar compound, has been reported to interact with various targets such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha . These proteins play crucial roles in various biological processes, including proteolysis, signal transduction, and cell cycle regulation.

Mode of Action

It can be inferred from the related compound benzamidine that it may interact with its targets through a mechanism involving nucleophilic substitution . In such reactions, the nitrogen atom in the amine group of 4-[(Chloroacetyl)amino]benzamide could act as a nucleophile, attacking an electrophilic carbon in the target molecule .

Biochemical Pathways

Given its potential interaction with proteins like kallikrein-1 and urokinase-type plasminogen activator, it may influence proteolytic pathways and associated downstream effects .

Result of Action

Based on its potential targets, it may influence processes such as proteolysis and signal transduction, thereby affecting cellular functions .

属性

IUPAC Name |

4-[(2-chloroacetyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXTYKMJPLXNOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368041 |

Source

|

| Record name | 4-[(chloroacetyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Chloroacetyl)amino]benzamide | |

CAS RN |

85126-67-6 |

Source

|

| Record name | 4-[(2-Chloroacetyl)amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85126-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(chloroacetyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)

![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)

amine](/img/structure/B1270993.png)